6-n-Propyluracil
Overview
Description
6-n-Propyluracil, also known as 6-propyl-2-thiouracil, is an organic compound belonging to the class of pyrimidones. It is characterized by a pyrimidine ring bearing a ketone group. This compound is primarily known for its use as an antithyroid agent, particularly in the treatment of hyperthyroidism and Graves’ disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-n-Propyluracil can be achieved through several methods:
Lithiation Method: Introduction of an arylsulfanyl group into uracil by lithiation.
Nucleophilic Substitution: Introduction of an aryl sulfanyl group into uracil by nucleophilic substitution of the halogen in 6-chloropyrimidines.
Grignard Reagent Method: Reaction of the Grignard reagent obtained from 6-halouracil with S-phenyl benzenesulfonothiolate.
Cyclization Method: Cyclization of the initial ethyl 2-alkyl-3,3-bis(methylsulfanyl)acrylates followed by transformation of the intermediate 6-methylsulfanyluracils.
Industrial Production Methods: Industrial production of this compound typically involves the reaction of propylthiouracil with chloroacetic acid in water under heating conditions .
Chemical Reactions Analysis
Types of Reactions: 6-n-Propyluracil undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into its corresponding thiol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the 6-position of the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiol derivatives.
Substitution Products: Various substituted uracil derivatives.
Scientific Research Applications
6-n-Propyluracil has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Medicine: It is primarily used as an antithyroid agent in the treatment of hyperthyroidism and Graves’ disease.
Mechanism of Action
6-n-Propyluracil exerts its effects by inhibiting the synthesis of thyroid hormones. It binds to thyroid peroxidase, thereby inhibiting the conversion of iodide to iodine. This action decreases the production of thyroxine (T4) and triiodothyronine (T3). Additionally, it interferes with the peripheral conversion of T4 to T3, reducing the overall activity of thyroid hormones .
Comparison with Similar Compounds
Methimazole: Another antithyroid agent used in the treatment of hyperthyroidism.
Carbimazole: A prodrug of methimazole, used similarly in hyperthyroidism treatment.
Thiouracil: A precursor compound with antithyroid properties.
Uniqueness: 6-n-Propyluracil is unique due to its specific inhibition of thyroid peroxidase and its ability to interfere with the peripheral conversion of T4 to T3. This dual mechanism makes it particularly effective in managing hyperthyroidism .
Properties
IUPAC Name |
6-propyl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-2-3-5-4-6(10)9-7(11)8-5/h4H,2-3H2,1H3,(H2,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUTYIOWQFQGIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20158113 | |
Record name | 6-n-Propyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20158113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13345-08-9 | |
Record name | 6-n-Propyluracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013345089 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC58559 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58559 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-n-Propyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20158113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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